Studies have explored BMS-911543's ability to suppress STAT5 signaling, a pathway crucial for the development and function of regulatory T cells (Tregs). Tregs can suppress immune responses, and their overactivity is linked to pancreatic cancer progression.
[1] Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer Oncotarget: )
Another area of research investigates BMS-911543's effect on MPN cells. MPNs are a group of blood cancers caused by mutations in genes like JAK2. These mutations lead to uncontrolled growth of bone marrow cells.
[2] BMS-911543 | JAK2 inhibitor,selective small molecule | Cas# 1271022-90-2 GlpBio:
BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2) with an IC50 (half maximal inhibitory concentration) of 1.1 nM []. It was developed by Bristol-Myers Squibb (BMS) and has been investigated in a Phase 1/2a clinical trial for myelofibrosis []. Myelofibrosis is a bone marrow cancer characterized by JAK2 mutations, making BMS-911543 a potential therapeutic candidate [].
The specific structure of BMS-911543 is not publicly available. However, scientific sources describe it as a small molecule, likely containing organic functional groups that enable its interaction with the JAK2 protein [].
BMS-911543 acts as a JAK2 inhibitor. JAK proteins are involved in cell signaling pathways important for cell growth and survival. In myelofibrosis, mutations in JAK2 lead to uncontrolled cell proliferation and scar tissue formation in the bone marrow. BMS-911543 binds to the JAK2 protein, preventing its activation and downstream signaling, potentially leading to reduced cell proliferation and improved symptoms in myelofibrosis patients [, ].